Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)

2-amino-1,3-benzothiazole-6-carboxylic acid structure
93-85-6 structure
Nome do Produto:2-amino-1,3-benzothiazole-6-carboxylic acid
N.o CAS:93-85-6
MF:C8H6N2O2S
MW:194.210440158844
MDL:MFCD00054180
CID:34718
PubChem ID:66740

2-amino-1,3-benzothiazole-6-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Aminobenzo[d]thiazole-6-carboxylic acid
    • 2-Amino-1,3-benzothiazole-6-carboxylic acid
    • 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
    • 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
    • 2-Amino-6-benzothiazolecarboxylic acid
    • 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
    • 2-Aminobenzothiazole-6-carboxylic acid
    • 6-Benzothiazolecarboxylic acid, 2-amino-
    • ZEAKWWWXCZMODH-UHFFFAOYSA-N
    • NSC39119
    • zlchem 188
    • Oprea1_320657
    • Oprea1_294753
    • CBDivE_005564
    • KSC487A1L
    • 2-Amino-6-carboxybenzothiazole
    • ZLB0179
    • E
    • 2-Amino-6-benzothiazolecarboxylic acid (ACI)
    • NSC 39119
    • NSC-39119
    • EU-0000300
    • HMS1675M08
    • STK199422
    • SR-01000390791-1
    • BA-0937
    • DTXSID4059093
    • CS-W019497
    • 2-aminobenzo[d]thiazole-6-carboxylicacid
    • 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
    • VU0052197-2
    • BCP26735
    • AG-205/01887016
    • NS00039690
    • DB-346648
    • AKOS000112076
    • EINECS 202-283-8
    • AC-22974
    • F3267-0001
    • SR-01000390791
    • 2-amino benzothiazole-6-carboxylic acid
    • DB-011967
    • SY017790
    • SCHEMBL211024
    • BBL008024
    • 2-aminobenzothiazole-6-carboxylicacid
    • CHEMBL394974
    • MFCD00054180
    • 93-85-6
    • BDBM50371222
    • ALBB-005234
    • J-508024
    • EN300-35251
    • 2-amino-1,3-benzothiazole-6-carboxylic acid
    • MDL: MFCD00054180
    • Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
    • Chave InChI: ZEAKWWWXCZMODH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(N=C(N)S2)=CC=1)O

Propriedades Computadas

  • Massa Exacta: 194.014999g/mol
  • Carga de Superfície: 0
  • XLogP3: 1.8
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Ligações Rotativas: 1
  • Massa monoisotópica: 194.014999g/mol
  • Massa monoisotópica: 194.014999g/mol
  • Superfície polar topológica: 104Ų
  • Contagem de Átomos Pesados: 13
  • Complexidade: 224
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4

Propriedades Experimentais

  • Densidade: 1.604
  • Ponto de Fusão: 265 ºC (dec.)
  • Ponto de ebulição: 466.6°C at 760 mmHg
  • Ponto de Flash: 236℃
  • PSA: 104.45000
  • LogP: 2.15790

2-amino-1,3-benzothiazole-6-carboxylic acid Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: 26-37
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • TSCA:Yes
  • Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C

2-amino-1,3-benzothiazole-6-carboxylic acid Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-amino-1,3-benzothiazole-6-carboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066181-100g
2-Aminobenzo[d]thiazole-6-carboxylic acid
93-85-6 98%
100g
¥2112.00 2024-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
027026-5g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 95%
5g
845.0CNY 2021-07-07
Cooke Chemical
A1095212-1G
2-Aminobenzothiazole-6-carboxylic acid
93-85-6 98%
1g
RMB 62.40 2025-02-20
Chemenu
CM115848-10g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 97%
10g
$64 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066181-10g
2-Aminobenzo[d]thiazole-6-carboxylic acid
93-85-6 98%
10g
¥195.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A62210-5g
2-Aminobenzo[d]thiazole-6-carboxylic acid
93-85-6 97%
5g
¥78.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A62210-1g
2-Aminobenzo[d]thiazole-6-carboxylic acid
93-85-6 97%
1g
¥19.0 2023-09-08
Apollo Scientific
OR15130-25g
2-Amino-1,3-benzothiazole-6-carboxylic acid
93-85-6
25g
£135.00 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UP076-20g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 97%
20g
¥662.0 2023-09-01
Enamine
EN003-7268-25g
2-amino-1,3-benzothiazole-6-carboxylic acid
93-85-6 93%
25g
$159.0 2023-09-03

2-amino-1,3-benzothiazole-6-carboxylic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 h, 100 °C
Referência
A study of the synthesis of benzo[d]thiazolone-6-carboxylic acid
Zhu, Hui; Luo, Zi-li; Yang, Ri-fang; Yun, Liu-hong, Jiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ,  Water ;  rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Referência
Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivatives
Malik, Jitender K.; Manvi, F. V.; Nanjwade, B. K.; Singh, Sanjiv, Journal of Pharmacy Research, 2009, 2(9), 1383-1384

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid
Referência
The exchange adsorption of ions from aqueous solutions by organic zeolites. I. Ion-exchange equilibria
Boyd, G. E.; Schubert, J.; Adamson, A. W., Journal of the American Chemical Society, 1947, 69, 2818-29

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Ammonium hydroxide ,  Iron chloride (FeCl3) ,  Ferrous chloride Solvents: Water ;  6 h, 80 °C
Referência
Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones Derivatives
Hao, Feng; Wang, Xia; Mohammadnia, Majid, Polycyclic Aromatic Compounds, 2022, 42(7), 4255-4269

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide ,  Water ;  1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
Referência
An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O
Dass, Reuben; Peterson, Matt A., Tetrahedron Letters, 2021, 83,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ;  1 h, < 10 °C; 30 min, reflux
Referência
Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivatives
Raju, D. Nooka; Devi, D. V. R. Subhadra; Aghastina, D. Grace; Rao, K. Govinda; Kumar, K. Sathish, World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
1.2 Reagents: Bromine Solvents: Acetic acid ;  2 h, reflux
Referência
Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivatives
Maruthamuthu, D.; Rajam, P. Shameela; Stella, P. Christina Ruby; Ranjith, R., World Journal of Pharmaceutical Research, 2014, 3, 1165-1173

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt
Referência
Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabK
Kitagawa, Hideo; Ozawa, Tomohiro; Takahata, Sho; Iida, Maiko, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Acetic acid ;  50 min, rt
1.2 Reagents: Bromine ;  0 °C; 24 h, rt
1.3 Solvents: Water ;  1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ;  pH 6
Referência
Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide ,  Water ;  5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
Referência
A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate
Telvekar, Vikas N.; Bachhav, Harshal M.; Bairwa, Vinod Kumar, Synlett, 2012, 23(15), 2219-2222

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Acetic acid ;  50 min, rt
1.2 Reagents: Bromine ;  0 °C; 24 h, rt
1.3 Solvents: Water ;  1.5 h, 70 - 80 °C
Referência
Dye compound and a labeling method thereof
, Korea, , ,

Synthetic Routes 12

Condições de reacção
1.1 Solvents: Acetic acid ;  10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 11
Referência
Chrysin-benzothiazole conjugates as antioxidant and anticancer agents
Mistry, Bhupendra M.; Patel, Rahul V.; Keum, Young-Soo; Kim, Doo Hwan, Bioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Referência
Preparation of novel piperazine derivatives as dopamine D3 receptor ligands
, United States, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Acetic acid ,  Bromine ;  3 h, 0 - 10 °C
Referência
Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents
Venkatesh, Palani; Tiwari, Vijay Shankar, Arabian Journal of Chemistry, 2016, 9,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
Referência
Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazoles
Malik, Jitender K.; Soni, Himesh; Singhai, A. K., Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Acetic acid ,  Bromine Solvents: Water ;  rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Referência
Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivatives
Malik, Jitender K.; Noolvi, Malleshappa N.; Manvi, Fakkirappa V.; Nanjwade, B. K.; Patel, Harun M.; et al, Letters in Drug Design & Discovery, 2011, 8(8), 717-724

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referência
Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6, rt
Referência
Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide
, United States, , ,

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ,  Water ;  rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Referência
Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activity
Malik, Jitender K.; Manvi, F. V.; Nanjwade, B. K.; Singh, Sanjiv, Drug Invention Today, 2009, 1(1), 32-34

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Referência
Preparation of piperazine derivatives as dopamine d3 receptor ligands
, World Intellectual Property Organization, , ,

2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials

2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products

Fornecedores recomendados
atkchemica
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
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